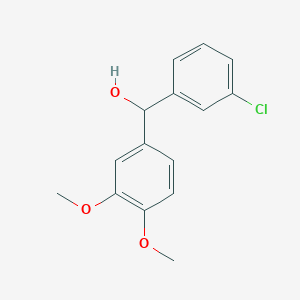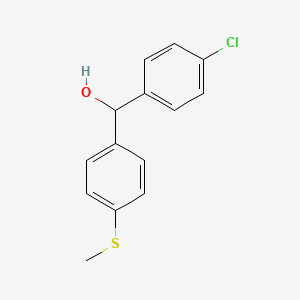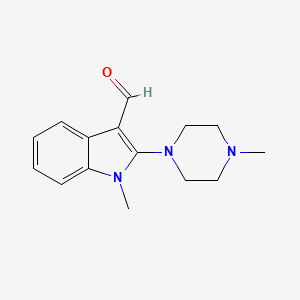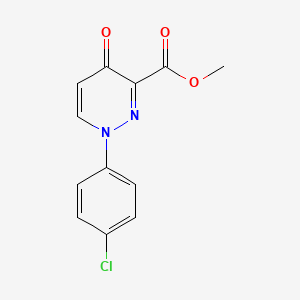
Methyl 1-(4-chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxylate
Overview
Description
“Methyl 1-(4-chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxylate” is a chemical compound. It is related to Pyraclostrobin, a fungicide used in agriculture . Pyraclostrobin is a quinone outside inhibitor (QoI) and is part of the strobilurin chemical class . It’s used to protect various plants and is effective against certain pathogens .
Synthesis Analysis
The synthesis of related compounds often involves electrophilic cyanation of amines with cyanogen bromide . This process could potentially be applied to the synthesis of “this compound”.Scientific Research Applications
Biological Activity and Synthesis
Compounds with structural similarities to Methyl 1-(4-chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxylate have been synthesized and evaluated for their biological activities. For instance, derivatives of pyridazinone were prepared and exhibited antimicrobial and antifungal activities, highlighting the potential of such compounds in developing new antimicrobial agents (Sayed et al., 2003). Similarly, synthesis efforts have led to the creation of compounds with expected anticancer and antimicrobial properties, as evidenced by molecular docking studies and in vitro evaluations (Katariya et al., 2021).
Chemical Synthesis and Reactions
Research has also focused on the synthesis of novel compounds through chemical reactions involving similar chemicals. An example includes the unexpected transformation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, leading to the formation of various derivatives with weak antibacterial activity, showcasing the chemical versatility and potential utility in medicinal chemistry (Anusevičius et al., 2014).
Anticonvulsant and Antimycobacterial Activity
Further research into compounds structurally related to this compound has revealed potential anticonvulsant properties. The crystal structures of anticonvulsant enaminones, for example, have been determined, providing a basis for understanding their mechanism of action and designing more effective treatments (Kubicki et al., 2000). Additionally, derivatives have been evaluated for their activity against Mycobacterium tuberculosis, offering a new avenue for the development of antimycobacterial agents (Biava et al., 2008).
Mechanism of Action
Target of Action
It’s structurally similar to pyraclostrobin , a fungicide that targets the mitochondrial respiration process in fungi . It acts against pathogens like Botrytis cinerea and Alternaria alternata .
Mode of Action
Pyraclostrobin, a structurally similar compound, inhibits mitochondrial respiration by blocking electron transfer within the respiratory chain . This disruption leads to a reduction in energy-rich ATP, affecting essential processes in the fungal cell and resulting in the cessation of fungal growth .
Biochemical Pathways
Pyraclostrobin, a similar compound, affects the mitochondrial respiration pathway in fungi .
Action Environment
Properties
IUPAC Name |
methyl 1-(4-chlorophenyl)-4-oxopyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c1-18-12(17)11-10(16)6-7-15(14-11)9-4-2-8(13)3-5-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGCZWMMGXWUQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=CC1=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801163162 | |
| Record name | Methyl 1-(4-chlorophenyl)-1,4-dihydro-4-oxo-3-pyridazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801163162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
453557-76-1 | |
| Record name | Methyl 1-(4-chlorophenyl)-1,4-dihydro-4-oxo-3-pyridazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=453557-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-(4-chlorophenyl)-1,4-dihydro-4-oxo-3-pyridazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801163162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


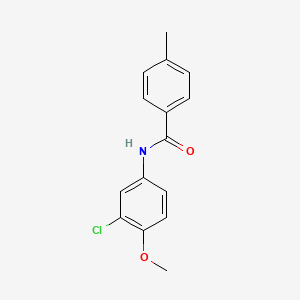
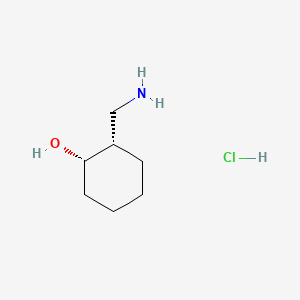
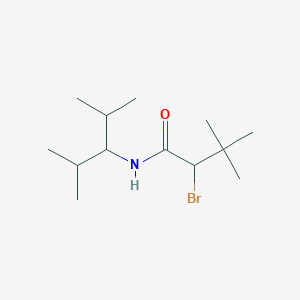
![4'-Butyl-[1,1'-biphenyl]-4-thiol](/img/structure/B1635636.png)
![6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1635637.png)
